

Application Notes and Protocols for CGP 53820 Cell-Based Antiviral Assay

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For Researchers, Scientists, and Drug Development Professionals

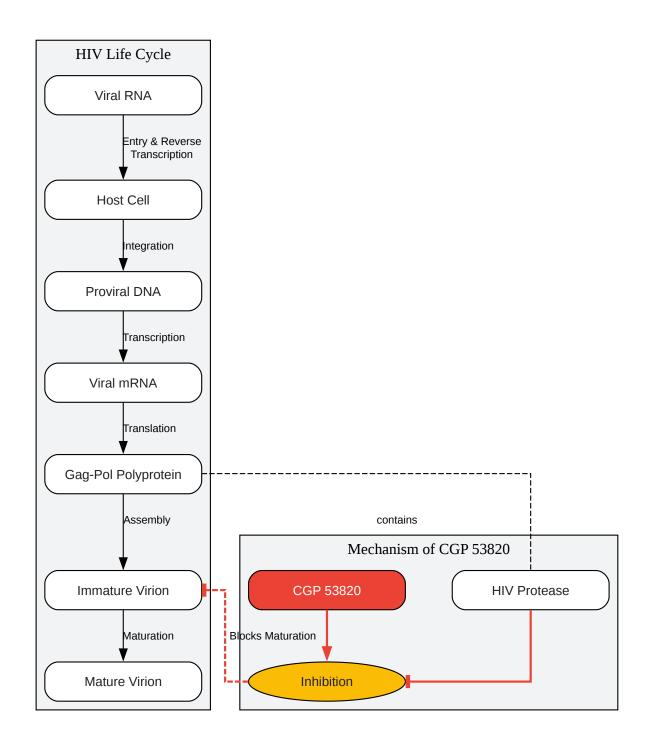
Introduction

CGP 53820 is a potent, pseudosymmetric inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] The HIV protease is an aspartic acid protease responsible for cleaving viral polyprotein precursors into mature, functional proteins, a necessary step for the production of infectious virions.[1] By binding to the active site of the protease, CGP 53820 competitively inhibits its function, thereby preventing viral maturation and replication. These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of CGP 53820 against HIV-1.

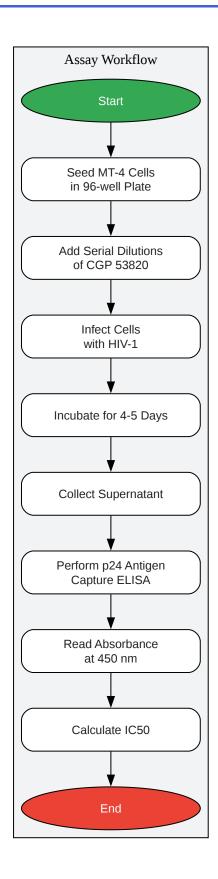
Mechanism of Action

CGP 53820 acts as a competitive inhibitor of the HIV protease. The viral protease is essential for the post-translational processing of the Gag and Gag-Pol polyproteins, which are cleaved into smaller, functional proteins and enzymes such as reverse transcriptase, integrase, and the protease itself. Inhibition of this cleavage by **CGP 53820** results in the production of immature, non-infectious viral particles.









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References

- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with CGP 53820, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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